Increased Lipophilicity
The introduction of a fluorine atom increases the lipophilicity of the cyclohexane-1,3-diamine scaffold. The (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine has a computed LogP of 0.163 , while the non-fluorinated analog, cis-cyclohexane-1,3-diamine, has a computed XLogP3-AA of -0.3 [1]. This represents an increase of approximately 0.46 log units, indicating a higher propensity to partition into non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.163 (computed) |
| Comparator Or Baseline | cis-cyclohexane-1,3-diamine, XLogP3-AA = -0.3 (computed) |
| Quantified Difference | +0.46 log units |
| Conditions | Computed values from vendor datasheet (Target) and PubChem (Comparator) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts membrane permeability and overall pharmacokinetic profile, making the fluorinated compound a distinct choice for optimizing drug-like properties in lead development.
- [1] PubChem. (2025). cis-1,3-Diaminocyclohexane. CID 6998900. https://pubchem.ncbi.nlm.nih.gov/compound/6998900 View Source
